molecular formula C18H15N7O B11063214 3-[4-(2-amino-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-1H-pyrazol-3-yl]phenol

3-[4-(2-amino-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-1H-pyrazol-3-yl]phenol

Cat. No.: B11063214
M. Wt: 345.4 g/mol
InChI Key: DIAGFJRVICBLFG-UHFFFAOYSA-N
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Description

3-[4-(2-AMINO-3,4-DIHYDRO[1,3,5]TRIAZINO[1,2-A][1,3]BENZIMIDAZOL-4-YL)-1H-PYRAZOL-3-YL]PHENOL is a complex organic compound that features a unique structure combining triazino, benzimidazole, pyrazole, and phenol moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(2-AMINO-3,4-DIHYDRO[1,3,5]TRIAZINO[1,2-A][1,3]BENZIMIDAZOL-4-YL)-1H-PYRAZOL-3-YL]PHENOL typically involves multi-step reactions. One common approach is the acid-catalyzed cyclization of precursor molecules, which can include hydrazinyl derivatives and ortho esters . The reaction conditions are generally mild, with short reaction times and high yields .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.

Chemical Reactions Analysis

Types of Reactions

3-[4-(2-AMINO-3,4-DIHYDRO[1,3,5]TRIAZINO[1,2-A][1,3]BENZIMIDAZOL-4-YL)-1H-PYRAZOL-3-YL]PHENOL can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The triazino and benzimidazole rings can be reduced under specific conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group typically yields quinones, while nucleophilic substitution can introduce various functional groups onto the amino moiety .

Scientific Research Applications

3-[4-(2-AMINO-3,4-DIHYDRO[1,3,5]TRIAZINO[1,2-A][1,3]BENZIMIDAZOL-4-YL)-1H-PYRAZOL-3-YL]PHENOL has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[4-(2-AMINO-3,4-DIHYDRO[1,3,5]TRIAZINO[1,2-A][1,3]BENZIMIDAZOL-4-YL)-1H-PYRAZOL-3-YL]PHENOL involves its interaction with specific molecular targets. In antimicrobial applications, it likely disrupts microbial cell membranes or interferes with essential enzymatic processes . The exact molecular pathways and targets are still under investigation.

Properties

Molecular Formula

C18H15N7O

Molecular Weight

345.4 g/mol

IUPAC Name

3-[4-(2-amino-1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-1H-pyrazol-5-yl]phenol

InChI

InChI=1S/C18H15N7O/c19-17-22-16(25-14-7-2-1-6-13(14)21-18(25)23-17)12-9-20-24-15(12)10-4-3-5-11(26)8-10/h1-9,16,26H,(H,20,24)(H3,19,21,22,23)

InChI Key

DIAGFJRVICBLFG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2C(N=C(N3)N)C4=C(NN=C4)C5=CC(=CC=C5)O

Origin of Product

United States

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